molecular formula C12H17N3O B7593872 N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

Numéro de catalogue B7593872
Poids moléculaire: 219.28 g/mol
Clé InChI: RJGODLYTVOVAOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. Activation of these receptors leads to the modulation of various signaling pathways that are involved in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the reduction of seizure activity. It has also been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for producing unwanted side effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several areas of future research that could be pursued with N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, including the development of new drugs for chronic pain, neuropathic pain, and epilepsy. Other potential areas of research include the investigation of its effects on other signaling pathways and the development of new methods for synthesizing and purifying the compound. Additionally, further studies are needed to better understand the potential risks and benefits of using N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in clinical settings.

Méthodes De Synthèse

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide is synthesized by reacting 1-(cyclohex-3-en-1-yl) piperidine with 2-(4-methylpyrazol-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in its pure form.

Applications De Recherche Scientifique

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, neuropathic pain, multiple sclerosis, and epilepsy. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs for these conditions.

Propriétés

IUPAC Name

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-7-13-15(8-10)9-12(16)14-11-5-3-2-4-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGODLYTVOVAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.